Copper(I) cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

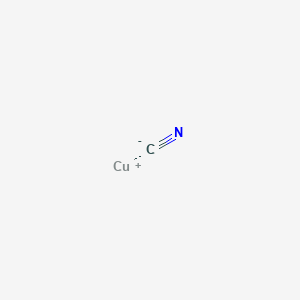

Copper(I) cyanide, also known as cuprous cyanide, is an inorganic compound with the chemical formula CuCN. This off-white solid is known for its utility in various industrial and chemical processes. It exists in two polymorphs and is often used as a catalyst, in electroplating copper, and as a reagent in the preparation of nitriles .

Métodos De Preparación

Copper(I) cyanide can be synthesized through several methods:

Synthetic Routes and Reaction Conditions: One common method involves the reaction of copper(II) sulfate with sodium cyanide, which produces this compound and sodium sulfate as by-products. The reaction is typically carried out in an aqueous solution[ \text{CuSO}_4 + 2\text{NaCN} \rightarrow \text{CuCN} + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: Industrially, this compound is produced by the reduction of copper(II) cyanide in the presence of a reducing agent such as sodium bisulfite.

Análisis De Reacciones Químicas

Copper(I) cyanide undergoes various types of chemical reactions:

Oxidation: It can be oxidized to copper(II) cyanide in the presence of oxidizing agents.

Reduction: this compound can be reduced to metallic copper using strong reducing agents.

Substitution: It participates in substitution reactions, such as the Rosenmund-von Braun reaction, where it reacts with aryl halides to form aryl nitriles.

Common Reagents and Conditions: Common reagents include sodium cyanide, potassium cyanide, and various oxidizing and reducing agents. The conditions often involve aqueous or polar organic solvents and controlled temperatures.

Major Products: Major products from these reactions include copper(II) cyanide, metallic copper, and various organic nitriles.

Aplicaciones Científicas De Investigación

Copper(I) cyanide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: While not commonly used directly in biological research, its derivatives and complexes are studied for their potential biological activities.

Medicine: this compound itself is not widely used in medicine, but its complexes are explored for their antimicrobial and anticancer properties.

Industry: It is extensively used in electroplating processes for copper, iron, silver, brass, and copper-tin alloys.

Mecanismo De Acción

The mechanism by which copper(I) cyanide exerts its effects involves its ability to form complexes with various ligands. In catalytic processes, it often acts by facilitating the transfer of cyanide ions to organic substrates, thereby forming nitriles. The molecular targets and pathways involved include the formation of intermediate complexes with transition metals, which then undergo further transformations to yield the desired products .

Comparación Con Compuestos Similares

Copper(I) cyanide can be compared with other cyanide compounds such as:

Copper(II) cyanide (Cu(CN)_2): Unlike this compound, copper(II) cyanide is less stable and more reactive.

Silver cyanide (AgCN): Silver cyanide is similar in structure but has different reactivity and applications, particularly in silver plating.

Gold cyanide (AuCN): Gold cyanide is used in gold plating and has unique properties due to the presence of gold.

Zinc cyanide (Zn(CN)_2): Zinc cyanide is used in organic synthesis and electroplating, similar to this compound, but with different reactivity profiles.

This compound is unique due to its stability, versatility in forming complexes, and wide range of applications in both industrial and research settings.

Actividad Biológica

Copper(I) cyanide (CuCN) is a compound that exhibits significant biological activity, particularly in the context of toxicity and environmental impact. This article delves into its biological properties, mechanisms of action, and effects on various organisms, including case studies and data tables to illustrate key findings.

This compound is a coordination compound formed from copper and cyanide ions. It has been utilized in various industrial applications, including electroplating and as a biocide in marine paints. Its chemical structure can be represented as CCuN, indicating the presence of copper in the +1 oxidation state combined with cyanide .

Toxicity Profile:

- LD50 Values: The oral LD50 for rats is approximately 1265 mg/kg, indicating moderate toxicity .

- Acute Toxicity: In aquatic environments, CuCN has been shown to have an LC50 of 0.76 mg/L for the freshwater fish Catla catla, leading to erratic swimming patterns and increased gill flapping among affected individuals .

The biological activity of this compound is largely attributed to its ability to release cyanide ions upon decomposition. Cyanide acts as a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, which disrupts ATP production, particularly affecting tissues reliant on aerobic respiration such as the brain and heart .

Key Mechanisms:

- Cyanide Binding: Cyanide binds to ferric iron in cytochrome c oxidase, preventing electron transfer to oxygen and halting cellular respiration.

- Oxidative Stress: Copper ions can induce oxidative stress through the generation of reactive oxygen species (ROS), which may lead to cellular apoptosis via pathways involving sphingomyelinase activation and ceramide production .

Biological Effects on Organisms

This compound's effects extend beyond direct toxicity; it also influences metabolic processes in various organisms.

Case Studies:

-

Fish Toxicity Study:

- A study on Catla catla revealed that exposure to CuCN resulted in behavioral changes such as hyperactivity and loss of equilibrium. The study quantitatively assessed these changes over 96 hours, demonstrating significant alterations in swimming behavior correlated with copper cyanide concentration .

Time (h) Erratic Swimming Hyperactivity Loss of Balance 24 + + - 48 ++ ++ + 72 +++ +++ ++ 96 ++++ ++++ ++++ - Impact on Metabolic Enzymes:

Environmental Implications

The presence of this compound in aquatic environments poses significant risks to biodiversity. Its toxicity not only affects individual species but can also disrupt entire ecosystems by altering food webs and nutrient cycling.

Biodegradation Studies

Recent studies have explored the potential for microbial degradation of cyanides complexed with metals like copper. A bacterial consortium isolated from contaminated sites demonstrated varying efficacy in degrading free and complexed cyanides, highlighting the role of environmental factors in biodegradation processes .

Propiedades

Número CAS |

544-92-3 |

|---|---|

Fórmula molecular |

CCuN |

Peso molecular |

89.56 g/mol |

Nombre IUPAC |

copper(1+);cyanide |

InChI |

InChI=1S/CN.Cu/c1-2;/q-1;+1 |

Clave InChI |

DOBRDRYODQBAMW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[Cu+] |

SMILES canónico |

[C-]#N.[Cu+] |

Punto de ebullición |

Decomposes |

Color/Form |

White monoclinic prisms or green orthorhombic crystals White to cream-colored powder, colorless or dark green orthorhombic crystals or dark red monoclinic crystals Pale cream powde |

Densidad |

2.92 at 68 °F (USCG, 1999) 2.9 |

melting_point |

883 °F (NTP, 1992) 474 °C |

Key on ui other cas no. |

544-92-3 |

Descripción física |

Copper cyanide appears as a green powder. Insoluble in water. Toxic by skin absorption, through open wounds, by ingestion, and by inhalation of hydrogen cyanide that arises from slight decomposition. Produces toxic oxides of nitrogen in fires. DryPowder; OtherSolid, Liquid |

Pictogramas |

Acute Toxic; Environmental Hazard |

Solubilidad |

Practically insol in water, alcohol, cold dil acids; sol in ammonium hydroxide, sol in alkali cyanide solutions because of formation of stable cyanocuprate(I) ions Soluble in potassium cyanide solution; insoluble in water and ethanol Soluble in sodium ... cyanide, hydrochloric acid ... . |

Sinónimos |

Copper Cyanide; Copper Monocyanide; Copper(1+) Cyanide; Copper(I) Cyanide; Cupricin; Cuprous Cyanide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.